molecular formula C19H20N4O4S B14996366 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-benzylpiperidine-4-carboxamide

1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-benzylpiperidine-4-carboxamide

Cat. No.: B14996366
M. Wt: 400.5 g/mol
InChI Key: PQUVWDVMMHAREW-UHFFFAOYSA-N
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Description

1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-BENZYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzoxadiazole ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-BENZYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving amines and appropriate electrophiles.

    Coupling Reactions: The final compound is obtained by coupling the benzoxadiazole-sulfonyl intermediate with the piperidine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-BENZYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-BENZYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-BENZYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The piperidine ring can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2,1,3-Benzoxadiazole-4-sulfonyl chloride
  • 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole
  • 5,6-Dimethyl-2,1,3-benzoxadiazole

Uniqueness

1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-BENZYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-benzylpiperidine-4-carboxamide

InChI

InChI=1S/C19H20N4O4S/c24-19(20-13-14-5-2-1-3-6-14)15-9-11-23(12-10-15)28(25,26)17-8-4-7-16-18(17)22-27-21-16/h1-8,15H,9-13H2,(H,20,24)

InChI Key

PQUVWDVMMHAREW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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